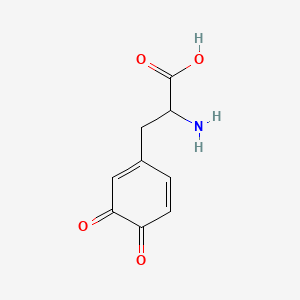

L-dopaquinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6H,3,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMIDUVKSGCHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=O)C=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863397 | |

| Record name | 3-(3,4-Dioxocyclohexa-1,5-dien-1-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-97-1 | |

| Record name | α-Amino-3,4-dioxo-1,5-cyclohexadiene-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopaquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOPAQUINONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P7FHT9NL7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Dopaquinone: A Comprehensive Technical Guide on its Structure, Properties, and Biochemical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-dopaquinone is a highly reactive ortho-quinone that serves as a pivotal intermediate in the biosynthesis of melanin and neuromelanin.[1][2] Its transient nature and high reactivity make it a challenging molecule to study, yet its role at the branch point between eumelanogenesis and pheomelanogenesis underscores its importance in pigmentation and related pathologies.[3][4] This document provides an in-depth overview of the molecular structure, chemical properties, and key biochemical pathways involving this compound. It also details relevant experimental protocols for its synthesis and characterization, presenting quantitative data in a structured format to aid researchers in the fields of biochemistry, neurobiology, and pharmacology.

Molecular Structure and Identification

This compound, systematically named (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid, is an L-phenylalanine derivative.[5][6] Its structure consists of an ortho-quinone ring attached to an L-alanine side chain.[5] This combination of a highly electrophilic quinone moiety and a chiral amino acid backbone dictates its chemical behavior and biological function.[7]

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid[5] |

| CAS Number | 4430-97-1[7][8] |

| Molecular Formula | C₉H₉NO₄[1][5][8] |

| Canonical SMILES | C1=CC(=O)C(=O)C=C1CC(C(=O)O)N[5][7] |

| InChI Key | AHMIDUVKSGCHAU-LURJTMIESA-N[5] |

Physicochemical Properties

This compound's physical and chemical properties are dominated by its instability.[7] It is not typically isolated as a stable solid due to its propensity to undergo rapid polymerization or decomposition, particularly when exposed to light, air, or neutral/basic pH environments.[7] Its high reactivity stems from the electrophilic nature of the ortho-quinone ring, which readily reacts with nucleophiles.[7]

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 195.17 g/mol | [1][5][7] |

| Appearance | Yellowish-brown solid | [7] |

| Monoisotopic Mass | 195.05315777 g/mol | [2][8] |

| Density | 1.426 g/cm³ | [8] |

| Boiling Point | 419.5°C at 760 mmHg | [8] |

| Flash Point | 207.5°C | [8] |

| Water Solubility | 1.58 g/L (Predicted) | [2] |

| logP | -1.9 (Predicted) | [2] |

| pKa (Strongest Acidic) | 1.87 (Predicted) | [2] |

| pKa (Strongest Basic) | 9.06 (Predicted) | [2] |

| Hydrogen Bond Donors | 2 | [2][8] |

| Hydrogen Bond Acceptors | 5 | [2][8] |

| Rotatable Bond Count | 3 | [2][8] |

Biochemical Pathways and Significance

This compound is a central, albeit transient, molecule in several critical biological pathways, most notably the synthesis of melanin pigments in melanocytes and neuromelanin in the brain.[1][9]

Melanogenesis: The Eumelanin and Pheomelanin Pathways

Melanogenesis is the process of producing melanin, the primary pigment in skin, hair, and eyes.[4] The pathway begins with the amino acid L-tyrosine. The enzyme tyrosinase, a copper-containing oxygenase, catalyzes two sequential oxidation steps: the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to this compound.[10][11] This step is the rate-limiting step in melanin synthesis.[2][10]

This compound represents a critical bifurcation point in the pathway:[3][4]

-

Eumelanin Synthesis: In the absence of sulfhydryl compounds like cysteine, this compound undergoes a rapid, non-enzymatic intramolecular cyclization (a Michael addition reaction) to form leucodopachrome.[12][13] Leucodopachrome then undergoes a redox exchange reaction with another molecule of this compound to produce dopachrome and regenerate L-DOPA.[3] Dopachrome is subsequently converted, either spontaneously or enzymatically by dopachrome tautomerase (DCT/TRP-2), into 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[10][14] These indole compounds polymerize to form the brown-black eumelanin pigments.[4]

-

Pheomelanin Synthesis: In the presence of cysteine or glutathione, this compound is diverted from the eumelanin pathway.[4][10] It reacts with the sulfhydryl group of cysteine to form cysteinyldopa.[10][14] This intermediate then undergoes further oxidative reactions and polymerization to form the reddish-yellow, sulfur-containing pheomelanin pigments.[10] The availability of cysteine is the principal regulator determining the balance between eumelanin and pheomelanin production.[13]

Neuromelanin Synthesis and Parkinson's Disease

Neuromelanin (NM) is a dark pigment found in catecholaminergic neurons of the human brain, particularly in the substantia nigra and locus coeruleus.[9] Its synthesis is thought to be analogous to peripheral melanin formation but originates from the oxidation of dopamine rather than L-tyrosine directly.[9][15] In this pathway, dopamine is oxidized, likely through auto-oxidation catalyzed by iron or potentially by a tyrosinase-like enzyme, to form dopamine quinone.[15] Dopamine quinone then polymerizes, incorporating proteins and lipids, to form neuromelanin.[15]

Chronically high levels of dopaquinone and related quinones are associated with neurotoxicity and Parkinson's disease (PD).[2][6] The accumulation of these reactive species can lead to oxidative stress, damage to neuronal membranes, and inhibition of key enzymes like tyrosine hydroxylase.[2][16][17] In PD, there is a marked decrease in neuromelanin-containing neurons in the substantia nigra.[9]

Experimental Methodologies

Due to its instability, the study of this compound often requires in situ generation or specialized synthesis and analytical techniques.

Synthesis Protocols

-

Enzymatic Synthesis: The most common method involves the controlled oxidation of L-tyrosine or L-DOPA using the enzyme tyrosinase.[7] This mimics the biological process and is widely used for in vitro studies of the melanogenesis pathway.

-

Electroenzymatic Synthesis: A novel method has been developed for L-DOPA production that involves a tyrosinase-immobilized cathode.[18] By applying a reduction potential of -530 mV, the this compound formed by the enzyme is immediately reduced back to L-DOPA, preventing its further reaction and allowing for high conversion rates.[7][18] This technique is primarily for L-DOPA synthesis but demonstrates a method for controlling this compound reactivity.

-

Chemical Synthesis: A stable form of this compound for experimental use can be synthesized by the selective oxidation of protected L-tyrosine (N-Boc-L-Tyr tert-butyl ester) using 2-iodoxybenzoic acid (IBX).[19] The protecting groups on the amino and carboxyl functionalities increase the stability of the resulting quinone, allowing for its isolation and subsequent study.[19]

Analytical and Characterization Protocols

-

High-Pressure Liquid Chromatography with Electrochemical Detection (HPLC-ED): This is a powerful technique for studying the L-DOPA oxidation pathway.[20] Intermediates, including this compound, can be separated on a reverse-phase column and detected using an electrochemical detector set at either a reductive potential (e.g., -100 mV) to detect quinones or an oxidative potential (e.g., +750 mV) to detect catechols like L-DOPA.[20] This allows for the individual identification and quantification of products and intermediates in the reaction mixture.[20]

-

Capillary Electrophoresis/Dynamic Frontal Analysis (CE/DFA): This method has been successfully used for the kinetic analysis of the two-step oxidation of L-tyrosine by tyrosinase.[21] It allows for the determination of Michaelis-Menten constants for both the conversion of L-tyrosine to L-DOPA and L-DOPA to this compound by monitoring the formation of the downstream product, dopachrome.[21]

-

Pulse Radiolysis: This technique has been employed to quantitatively examine the non-enzymatic reactions of this compound.[13] It allows for the determination of rate constants for fast reactions, such as the redox exchange between this compound and 5-S-cysteinyldopa or cyclodopa.[13]

Reaction Kinetics and Quantitative Data

Understanding the reaction kinetics is crucial for modeling melanogenesis and the effects of potential inhibitors or enhancers.

Table 3: Reaction Kinetic Constants for this compound and Related Species

| Reaction | Parameter | Value | Method |

| L-DOPA → this compound (Tyrosinase catalyzed) | Km | 0.45 ± 0.03 mmol L⁻¹ | CE/DFA[21] |

| This compound + 5-S-cysteinyldopa (Redox exchange) | Rate Constant (k) | 8.8 x 10⁵ M⁻¹s⁻¹ | Pulse Radiolysis |

| This compound + Cyclodopa (Redox exchange) | Rate Constant (k) | ≤ 4 x 10⁷ M⁻¹s⁻¹ | Pulse Radiolysis[13] |

| L-DOPA → Dopachrome (Overall reaction) | Apparent Enthalpy (ΔH) | -21.26 to -25.72 kJ mol⁻¹ | Michaelis-Menten kinetics[22] |

| L-DOPA → Dopachrome (Overall reaction) | Apparent Entropy (ΔS) | 0.058 to 0.078 kJ K⁻¹ mol⁻¹ | Michaelis-Menten kinetics[22] |

Conclusion

This compound is a fundamentally important, yet highly elusive, molecule in human biochemistry. As the gatekeeper to the differential synthesis of eumelanin and pheomelanin, it plays a central role in determining pigmentation phenotypes. Its analogues, such as dopamine quinone, are implicated in the pathophysiology of neurodegenerative disorders like Parkinson's disease, highlighting its relevance to drug development professionals. The continued development of advanced analytical and synthetic techniques will be essential to further unravel the complex chemistry of this compound and to harness this knowledge for therapeutic and cosmetic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Dopaquinone (HMDB0001229) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy Dopaquinone | 25520-73-4 [smolecule.com]

- 6. (alphaS)-alpha-Amino-3,4-dioxo-1,5-cyclohexadiene-1-propanoic acid | C9H9NO4 | CID 439316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy this compound (EVT-363869) | 4430-97-1 [evitachem.com]

- 8. This compound|lookchem [lookchem.com]

- 9. Neuromelanin in Parkinson’s Disease: Tyrosine Hydroxylase and Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Dopaquinone — Wikipédia [fr.wikipedia.org]

- 13. Spontaneous redox reactions of dopaquinone and the balance between the eumelanic and phaeomelanic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Melanin - Wikipedia [en.wikipedia.org]

- 15. The role of tyrosine hydroxylase as a key player in neuromelanin synthesis and the association of neuromelanin with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Electroenzymatic synthesis of l-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. L-DOPA-quinone Mediated Recovery from GIRK Channel Firing Inhibition in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Kinetic analyses of two-steps oxidation from l-tyrosine to this compound with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Human Tyrosinase: Temperature-Dependent Kinetics of Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Synthesis of L-Dopaquinone by Tyrosinase

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin and the enzymatic browning of fruits and vegetables. It catalyzes two distinct reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to the highly reactive intermediate, L-dopaquinone. This guide provides a comprehensive technical overview of the second reaction—the diphenolase activity of tyrosinase—focusing on the enzymatic synthesis of this compound. It covers the core reaction mechanism, detailed experimental protocols for activity assessment, quantitative kinetic data, and methods for detection and analysis. This document is intended to serve as a foundational resource for professionals engaged in research involving melanogenesis, hyperpigmentation disorders, and the development of tyrosinase inhibitors.

The Enzymatic Reaction: From L-DOPA to this compound

The synthesis of this compound is the pivotal step that commits L-DOPA to the melanin synthesis pathway. Tyrosinase's active site contains two copper ions that are essential for catalysis. The diphenolase cycle involves the oxidation of L-DOPA, an o-diphenol, to this compound, an o-quinone.

This compound is a chemically unstable molecule that serves as a precursor for both eumelanin (brown-black pigment) and pheomelanin (yellow-red pigment). In the absence of sulfhydryl compounds like cysteine, it undergoes a rapid, non-enzymatic intramolecular cyclization to form leukodopachrome, which is then oxidized to dopachrome, a visible orange-red intermediate. This subsequent formation of dopachrome is the basis for the most common spectrophotometric assays for tyrosinase activity.

Signaling and Reaction Pathway

The conversion of L-DOPA to this compound is a critical junction in the broader melanogenesis pathway. The fate of the synthesized this compound determines the type of melanin produced.

Quantitative Data: Tyrosinase Kinetics

The efficiency of this compound synthesis is described by Michaelis-Menten kinetics. The parameters vary depending on the source of the tyrosinase (e.g., mushroom, mammalian), pH, temperature, and assay conditions.

| Enzyme Source | Substrate | K_m (mM) | V_max | Optimal pH | Optimal Temp. (°C) | Reference |

| Mushroom | L-DOPA | 0.45 ± 0.03 | Not Specified | 6.8 | 25 | |

| Mushroom | L-DOPA | 1.54 | 26.4 nmol/min | Not Specified | 25 | |

| Lentinula boryana | L-DOPA | 1.9 | Not Specified | Not Specified | Not Specified | |

| Mushroom | L-Tyrosine | 0.061 ± 0.009 | Not Specified | 6.5 | 25 |

Note: V_max values are highly dependent on enzyme concentration and purity and are often reported in relative units or specific activity.

| Factor | Effect on Tyrosinase Activity | Notes |

| Inhibitors | Decrease reaction rate | Kojic Acid: A well-known competitive/mixed-type inhibitor. |

| D-Tyrosine: Acts as a competitive inhibitor against the L-enantiomer. | ||

| Thiol Compounds (e.g., Cysteine): Act as this compound scavengers, forming colorless adducts and preventing dopachrome formation. | ||

| Reducing Agents | Abolish lag time, reduce L-dopa |

The Core of Melanogenesis: An In-depth Technical Guide to the Formation of L-dopaquinone from L-DOPA Oxidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical biochemical conversion of L-3,4-dihydroxyphenylalanine (L-DOPA) to L-dopaquinone. This reaction is a pivotal step in melanogenesis and a key focus in the development of therapeutic and cosmetic agents targeting pigmentation. This document details the enzymatic and non-enzymatic mechanisms, kinetic parameters, influential factors, and analytical methodologies for studying this process.

Introduction to L-DOPA Oxidation

The oxidation of L-DOPA to the highly reactive this compound is a fundamental reaction in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] This process is primarily catalyzed by the copper-containing enzyme tyrosinase (EC 1.14.18.1).[1][3] this compound serves as a precursor for the synthesis of both eumelanin (brown-black pigment) and pheomelanin (yellow-red pigment).[1][2] Understanding the intricacies of this compound formation is crucial for research into pigmentation disorders and the development of novel skin-whitening agents.[4][5]

Mechanisms of this compound Formation

Enzymatic Oxidation by Tyrosinase

Tyrosinase is the rate-limiting enzyme in melanin synthesis.[1] It exhibits two distinct catalytic activities: a monophenolase activity (cresolase) that hydroxylates L-tyrosine to L-DOPA, and a diphenolase activity (catecholase) that oxidizes L-DOPA to this compound.[2][3] The diphenolase activity is the focus of this guide. The reaction involves the binding of L-DOPA to the active site of tyrosinase, which contains two copper atoms.[3] Molecular oxygen then acts as an electron acceptor, resulting in the formation of this compound and water.

Non-Enzymatic Oxidation (Autoxidation)

L-DOPA can also undergo non-enzymatic oxidation, or autoxidation, to form this compound, particularly under alkaline conditions and in the presence of metal ions.[6][7] This process is generally slower than the enzymatic reaction.[8] The autoxidation of L-DOPA is a concern in the stability of pharmaceutical formulations.[6][9] The reaction is influenced by pH, temperature, and the presence of oxidizing agents.[6][9]

Quantitative Data on L-DOPA Oxidation

The following tables summarize key quantitative data related to the enzymatic oxidation of L-DOPA.

Table 1: Michaelis-Menten Constants (Km) for Tyrosinase with L-DOPA as a Substrate

| Enzyme Source | Km (mM) | Experimental Conditions | Reference |

| Mushroom (Agaricus bisporus) | 0.66 ± 0.06 | pH 6.5, 30°C | [10] |

| Mushroom (Agaricus bisporus) | 0.45 ± 0.03 | - | [11][12] |

| Human | 0.31 | - | [5] |

Table 2: Influence of Temperature on Tyrosinase Kinetics (Human Tyrosinase)

| Temperature (°C) | Km (mM) | Vmax (µM/s) |

| 23 | 0.28 ± 0.05 | 0.16 ± 0.01 |

| 30 | 0.31 ± 0.02 | 0.23 ± 0.01 |

| 37 | 0.42 ± 0.03 | 0.35 ± 0.01 |

| 43 | 0.36 ± 0.06 | 0.41 ± 0.02 |

| [Source:[3]] |

Table 3: Influence of pH on L-DOPA Stability and Oxidation

| pH | Observation | Reference |

| Acidic | L-DOPA is stable. | [6][9] |

| 5.5 | Optimal for L-DOPA production by Acremonium rutilum. | [13] |

| 6.5 | Commonly used for in vitro tyrosinase assays. | [14] |

| Alkaline | L-DOPA is labile and undergoes oxidation. | [6][9] |

Experimental Protocols

Spectrophotometric Assay for Tyrosinase Activity (Dopachrome Method)

This is a widely used method that monitors the formation of dopachrome, a colored intermediate formed from the cyclization of this compound.[1][15]

Materials and Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Sodium Phosphate Buffer (50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Assay Setup (in a 96-well plate):

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.[1]

-

Initiate Reaction: Add 20 µL of L-DOPA solution to all wells to start the reaction. The total volume in each well should be 100 µL.[1]

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 10-20 minutes.[1][16] The rate of dopachrome formation is proportional to the tyrosinase activity.

HPLC Method for L-DOPA and this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a sensitive and specific method for the quantification of L-DOPA and its degradation products.[6][17]

Instrumentation and Conditions:

-

LC System: Agilent series 1200 or equivalent, comprising a quaternary pump, autosampler, and photodiode array (PDA) detector.[6]

-

Column: Gemini C18 column (250 x 4.6 mm; 5 µm particle size) or equivalent.[6]

-

Mobile Phase: 0.05% trifluoroacetic acid (v/v) in water:acetonitrile (95:5, v/v), adjusted to pH 2 with phosphoric acid.[6]

-

Flow Rate: 0.8 mL/min.[6]

-

Column Temperature: 25°C.[6]

-

Injection Volume: 15 µL.[6]

Procedure:

-

Sample Preparation: Prepare samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram.

-

Quantification: Identify and quantify L-DOPA and its degradation products by comparing their retention times and peak areas with those of known standards.

Visualizations

Signaling Pathway of this compound Formation and Subsequent Melanogenesis

Caption: Enzymatic pathway of melanin synthesis from L-Tyrosine.

Experimental Workflow for Tyrosinase Inhibition Assay

Caption: Workflow for a tyrosinase inhibition spectrophotometric assay.

References

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Human Tyrosinase: Temperature-Dependent Kinetics of Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of plant extracts on tyrosinase, L-DOPA oxidation, and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. L-DOPA Autoxidation: An Empirical Valence Bond Simulation of the Reactive Step - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic analyses of two-steps oxidation from l-tyrosine to this compound with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]

- 17. An Overview of Methods for L-Dopa Extraction and Analytical Determination in Plant Matrices [mdpi.com]

- 18. ijsit.com [ijsit.com]

An In-depth Technical Guide to the Spontaneous Cyclization of L-dopaquinone to Leucodopachrome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spontaneous intramolecular cyclization of L-dopaquinone, a critical step in the biosynthesis of eumelanin. The document details the underlying chemical mechanisms, kinetic parameters, and key experimental protocols for studying this reaction, which is of significant interest in dermatology, pharmacology, and materials science.

Introduction

The formation of melanin pigments, crucial for photoprotection in humans, is a complex process initiated by the enzymatic oxidation of L-tyrosine to L-dopa and subsequently to this compound by the enzyme tyrosinase. This compound is a highly reactive ortho-quinone that stands at a crucial bifurcation point in the melanogenesis pathway. In the absence of sulfhydryl compounds such as cysteine, it undergoes a spontaneous intramolecular cyclization to form leucodopachrome (also known as cyclodopa). This reaction is a key determinant for the production of brown-black eumelanin.[1][2][3] Understanding the kinetics and mechanism of this spontaneous cyclization is fundamental for developing therapeutic agents that modulate pigmentation.

Chemical Mechanism and Signaling Pathway

The spontaneous cyclization of this compound is an intramolecular 1,4-Michael addition reaction. The amino group of the alanine side chain acts as a nucleophile, attacking the C6 position of the quinone ring. This process is base-catalyzed, as the amino group needs to be deprotonated to act as an effective nucleophile.[4]

Following the cyclization to the unstable intermediate leucodopachrome, a rapid redox reaction occurs with another molecule of this compound. In this step, leucodopachrome is oxidized to dopachrome, and this compound is reduced back to L-dopa.[1][5] This redox exchange is a significant source of L-dopa within the melanogenesis pathway.[5]

The overall pathway can be visualized as follows:

In the presence of cysteine, this compound preferentially reacts with it to form cysteinyldopa, shunting the pathway towards the production of reddish-yellow pheomelanin.[1] This competing reaction highlights the critical role of the cellular environment in determining the type of melanin synthesized.

Quantitative Data

The kinetics of this compound cyclization and the subsequent redox exchange have been characterized under various conditions. The following tables summarize the key quantitative data available in the literature.

| Reaction | Rate Constant (k) | Conditions | Reference |

| This compound to Leucodopachrome | 3.8 s⁻¹ | Neutral pH | [6] |

| This compound to Leucodopachrome | 0.91 s⁻¹ | pH 6.6 | [4] |

| This compound to Leucodopachrome | 7.6 s⁻¹ | pH 7.6 | [4] |

| Leucodopachrome + this compound to Dopachrome + L-Dopa | 5.3 x 10⁶ M⁻¹s⁻¹ | Neutral pH | [6] |

| Leucodopachrome + this compound to Dopachrome + L-Dopa | ≤ 4 x 10⁷ M⁻¹s⁻¹ | Estimated, Neutral pH | [7] |

| This compound + Cysteine to Cysteinyldopa | 3 x 10⁷ M⁻¹s⁻¹ | Neutral pH, Low Cysteine Concentration | [1] |

Table 1: Reaction Rate Constants

The pH of the environment has a significant impact on the rate of cyclization, as it influences the protonation state of the amino group of this compound.

| pH | Cyclization Rate Constant (k) | Reference |

| 6.6 | 0.91 s⁻¹ | [4] |

| 7.6 | 7.6 s⁻¹ | [4] |

Table 2: pH Dependence of this compound Cyclization

Experimental Protocols

The study of the rapid, spontaneous cyclization of this compound requires specialized techniques capable of monitoring reactions on a sub-second timescale. Pulse radiolysis and stopped-flow spectrophotometry are the primary methods employed for this purpose.

Generation and Study of this compound using Pulse Radiolysis

Pulse radiolysis is a powerful technique for generating highly reactive species and studying their subsequent reactions in real-time.

Objective: To generate this compound from L-dopa and monitor its spontaneous cyclization to leucodopachrome and subsequent conversion to dopachrome.

Methodology:

-

Sample Preparation: Prepare a solution of L-dopa in a suitable buffer (e.g., phosphate buffer, pH 7.4) saturated with nitrous oxide (N₂O) to convert hydrated electrons into hydroxyl radicals.

-

Pulse Generation: Subject the sample to a high-energy electron pulse from a linear accelerator. This generates hydroxyl radicals (•OH) which oxidize L-dopa to the L-dopa semiquinone radical.

-

Dopaquinone Formation: The L-dopa semiquinone radicals rapidly disproportionate to form L-dopa and this compound.

-

Spectrophotometric Monitoring: Immediately following the pulse, monitor the change in absorbance at specific wavelengths over time using a fast detection system (e.g., a spectrophotometer with a photomultiplier tube).

-

The decay of this compound can be monitored around 380-400 nm.

-

The formation of dopachrome can be observed by the increase in absorbance at approximately 475 nm.[8]

-

-

Data Analysis: Analyze the kinetic traces to determine the rate constants for the decay of this compound (cyclization) and the formation of dopachrome (redox exchange).

Stopped-Flow Spectrophotometry

Stopped-flow spectrophotometry allows for the rapid mixing of two reactants and the immediate monitoring of the resulting reaction.

Objective: To measure the kinetics of the reaction between pre-formed leucodopachrome and this compound.

Methodology:

-

Reactant Preparation:

-

Syringe A: A solution containing synthesized leucodopachrome in a suitable buffer.

-

Syringe B: A solution of this compound, freshly prepared by enzymatic (tyrosinase) or chemical oxidation of L-dopa.

-

-

Rapid Mixing: The contents of the two syringes are rapidly and simultaneously driven into a mixing chamber and then into an observation cell. The flow is then abruptly stopped.

-

Kinetic Measurement: The change in absorbance in the observation cell is monitored over time at 475 nm to follow the formation of dopachrome.

-

Data Analysis: The kinetic data are fitted to appropriate rate equations to determine the second-order rate constant for the reaction between leucodopachrome and this compound.

Product Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify the various components of the reaction mixture, although the instability of the intermediates makes this challenging.

Objective: To identify and quantify L-dopa, leucodopachrome, and dopachrome in a reaction mixture.

Methodology:

-

Sample Quenching: The reaction is stopped at various time points by the addition of an acid (e.g., perchloric acid) or a reducing agent (e.g., ascorbic acid), depending on the target analyte.

-

Chromatographic Separation: The quenched sample is injected onto a reverse-phase HPLC column (e.g., C18).

-

Mobile Phase: An acidic mobile phase (e.g., water/methanol with formic or acetic acid) is typically used to improve the retention and resolution of the polar analytes.

-

Detection: Analytes are detected using a UV-Vis detector. L-dopa absorbs at around 280 nm, while dopachrome has a characteristic absorbance at 475 nm. Leucodopachrome is colorless and more challenging to detect directly.

-

Quantification: The concentration of each compound is determined by comparing its peak area to that of a known standard.

Conclusion

The spontaneous cyclization of this compound to leucodopachrome is a pivotal, non-enzymatic step in the eumelanin biosynthetic pathway. The rate of this reaction is highly dependent on pH and is in direct competition with the addition of sulfhydryl compounds, which dictates the type of melanin produced. The study of this rapid reaction necessitates advanced techniques such as pulse radiolysis and stopped-flow spectrophotometry. A thorough understanding of the kinetics and mechanisms governing this reaction is essential for the rational design of novel therapeutics aimed at modulating skin pigmentation and for advancing our knowledge of melanogenesis.

References

- 1. Density Functional Theory-Based Calculation Shed New Light on the Bizarre Addition of Cysteine Thiol to Dopaquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reactome | Leucodopachrome, this compound transform to Dopachrome, L-Dopa [reactome.org]

- 6. Rate constants for the first two chemical steps of eumelanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spontaneous redox reactions of dopaquinone and the balance between the eumelanic and phaeomelanic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of L-Dopaquinone: A Technical Guide to its Function as a Precursor in Melanogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin, the primary determinant of skin, hair, and eye color in mammals, is a complex polymer synthesized within specialized organelles called melanosomes. The biosynthesis of melanin, known as melanogenesis, is a multi-step process initiated from the amino acid L-tyrosine. A critical juncture in this pathway is the formation of L-dopaquinone, a highly reactive ortho-quinone that serves as the central precursor for the production of the two main types of melanin: the brown-black eumelanin and the reddish-yellow pheomelanin.[1][2] This technical guide provides an in-depth exploration of the role of this compound in melanogenesis, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of the associated biochemical pathways.

The synthesis of this compound is catalyzed by the copper-containing enzyme tyrosinase, which is the rate-limiting enzyme in melanin production.[3][4] Tyrosinase first hydroxylates L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and then oxidizes L-DOPA to this compound.[5][6] Once formed, the fate of this compound dictates the type of melanin that will be synthesized. In the absence of sulfhydryl compounds, this compound undergoes intramolecular cyclization to form leucodopachrome, which is then oxidized to dopachrome, a key intermediate in the eumelanin pathway.[1][2] Conversely, in the presence of cysteine or glutathione, this compound readily reacts with these sulfhydryl compounds to form cysteinyldopa or glutathionyldopa, respectively, directing the pathway towards pheomelanin synthesis.[6][7] The availability of cysteine is therefore a primary regulator of the eumelanin to pheomelanin ratio.[8]

Understanding the chemistry and reactivity of this compound is paramount for researchers in fields ranging from dermatology and cosmetology to oncology and neurobiology, as aberrant melanin production is implicated in various skin disorders, including melanoma, and neurodegenerative diseases. This guide aims to provide a comprehensive resource for professionals engaged in the study of melanogenesis and the development of therapeutic and cosmetic agents that modulate this critical biological pathway.

Data Presentation

Quantitative Data on this compound Reactions

The following tables summarize key quantitative data related to the enzymatic formation and subsequent non-enzymatic reactions of this compound in the melanin synthesis pathway.

| Parameter | Value | Organism/Conditions | Reference |

| Kcat (s⁻¹) | 106.77 ± 2.74 | Mushroom Tyrosinase | [4] |

| Vmax (nmol/min) | 22.3 ± 0.36 | Crude Tyrosinase (0.5 mg) at pH 6.5, 30°C | [9] |

| Vmax (U/min) | 122 | Mushroom Tyrosinase | [1] |

Table 1: Kinetic Parameters for the Enzymatic Oxidation of L-DOPA to this compound by Tyrosinase. This table presents the Michaelis-Menten constant (Km), a measure of the substrate concentration at which the reaction rate is half of the maximum, and the maximum reaction velocity (Vmax) for the conversion of L-DOPA to this compound catalyzed by tyrosinase from different sources and under various conditions.

| Reaction | Rate Constant (k) | Conditions | Reference |

| This compound → Cyclodopa (Cyclization) | 3.8 s⁻¹ | [5][10] | |

| This compound + Cyclodopa → Dopachrome + L-DOPA | 5.3 x 10⁶ M⁻¹s⁻¹ | [5][10] | |

| This compound + 5-S-Cysteinyldopa → 5-S-Cysteinyldopaquinone + L-DOPA | 8.8 x 10⁵ M⁻¹s⁻¹ | Pulse radiolysis | [8] |

Table 2: Rate Constants for Non-Enzymatic Reactions of this compound. This table outlines the rate constants for the key spontaneous reactions that this compound undergoes, leading to the formation of intermediates for both eumelanin and pheomelanin synthesis.

Experimental Protocols

Spectrophotometric Assay of Tyrosinase Activity (DOPA Oxidase Activity)

This protocol details the measurement of the DOPA oxidase activity of tyrosinase by monitoring the formation of dopachrome from L-DOPA.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to this compound. This compound then undergoes a series of non-enzymatic reactions to form the colored product dopachrome, which has a maximum absorbance at 475 nm. The rate of dopachrome formation is proportional to the tyrosinase activity.[11]

Reagents:

-

0.1 M Sodium Phosphate Buffer (pH 7.0): Prepare by dissolving the appropriate amount of sodium phosphate monobasic and dibasic in deionized water and adjusting the pH to 7.0.

-

L-DOPA Solution (2 mg/mL): Dissolve L-3,4-dihydroxyphenylalanine in 0.1 M sodium phosphate buffer. Prepare fresh before use.

-

Tyrosinase Solution: Dissolve mushroom tyrosinase in 0.1 M sodium phosphate buffer to a suitable concentration (e.g., 5 units/µL). The optimal concentration should be determined empirically to achieve a linear rate of absorbance change.[12]

Procedure:

-

Prepare the reaction mixture: In a 1 cm pathlength quartz cuvette, mix 1.0 mL of 0.1 M sodium phosphate buffer (pH 7.0) and 1.0 mL of the L-DOPA solution.

-

Equilibrate the mixture: Incubate the cuvette in a spectrophotometer set to 25°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction: Add a specific volume of the tyrosinase solution (e.g., 10 µL) to the cuvette and mix quickly by inversion.

-

Monitor the absorbance: Immediately start recording the absorbance at 475 nm every 10 seconds for a period of 5-10 minutes.

-

Calculate the initial reaction rate: Determine the initial linear rate of the reaction (ΔA475/min) from the absorbance versus time plot.

-

Enzyme Activity Calculation: The tyrosinase activity can be expressed in units, where one unit is defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute under the specified conditions. The molar extinction coefficient of dopachrome at 475 nm is 3700 M⁻¹cm⁻¹.[11]

Quantification of Melanin Content in Cell Culture

This protocol describes a method to quantify the total melanin content in cultured cells, such as B16-F10 melanoma cells.

Principle: Melanin is a stable polymer that can be solubilized in a strong alkaline solution. The amount of melanin can then be quantified by measuring the absorbance of the solubilized solution at a specific wavelength (typically around 400-490 nm).[13][14]

Reagents:

-

Phosphate-Buffered Saline (PBS): Standard laboratory preparation.

-

1 M NaOH: Dissolve sodium hydroxide in deionized water.

-

Lysis Buffer (optional): 50 mM Tris-HCl, pH 7.4, 2 mM EDTA, 150 mM NaCl, 1 mM dithiothreitol, and protease inhibitors.[13]

-

Ethanol/Ether (1:1 v/v): Mix equal volumes of ethanol and diethyl ether.

-

Solubilization Solution: 2 M NaOH containing 20% DMSO.[13]

Procedure:

-

Cell Harvesting: Harvest cultured cells by trypsinization and wash them with PBS.

-

Cell Lysis (optional): Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication.[13]

-

Pellet Melanin: Centrifuge the cell lysate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet the melanin.[13]

-

Wash the Pellet: Discard the supernatant and wash the melanin pellet with the ethanol/ether mixture to remove lipids. Centrifuge again and discard the supernatant.[13]

-

Solubilize Melanin: Dissolve the melanin pellet in a known volume of the solubilization solution (e.g., 1 mL of 2 M NaOH/20% DMSO). Heat at 60°C to aid dissolution.[13]

-

Measure Absorbance: Measure the absorbance of the solubilized melanin solution at 492 nm using a spectrophotometer.[13]

-

Quantification: Create a standard curve using synthetic melanin of a known concentration dissolved in the same solubilization solution. The melanin content of the samples can be determined by comparing their absorbance to the standard curve. The results can be normalized to the total protein content of the cell lysate.

HPLC Analysis of Eumelanin and Pheomelanin

This protocol provides an overview of the high-performance liquid chromatography (HPLC) method for the separate quantification of eumelanin and pheomelanin.

Principle: Eumelanin and pheomelanin are chemically degraded into specific, stable marker compounds that can be separated and quantified by HPLC. Eumelanin is typically degraded to pyrrole-2,3,5-tricarboxylic acid (PTCA), while pheomelanin is degraded to thiazole-4,5-dicarboxylic acid (TDCA) and thiazole-2,4,5-tricarboxylic acid (TTCA) by alkaline hydrogen peroxide oxidation.[3][15]

Reagents:

-

Potassium Carbonate Solution (e.g., 1 M)

-

Hydrogen Peroxide (e.g., 30%)

-

HPLC Mobile Phase: Typically a mixture of a buffer (e.g., 0.1 M potassium phosphate buffer, pH 2.1) and an organic solvent (e.g., methanol).[15] An ion-pair reagent like tetra-n-butylammonium bromide can be added to improve separation.[15]

-

Standards: PTCA, TDCA, and TTCA standards for calibration.

Procedure:

-

Sample Preparation: Isolate melanin-containing samples (e.g., hair, skin biopsies, or cultured cell pellets).

-

Alkaline Hydrogen Peroxide Oxidation:

-

Suspend the sample in a potassium carbonate solution.

-

Add hydrogen peroxide and incubate at a specific temperature (e.g., 100°C) for a defined period.

-

Stop the reaction by adding a reducing agent (e.g., sodium sulfite).

-

Acidify the solution with a strong acid (e.g., HCl).

-

-

Solid-Phase Extraction (SPE): Purify and concentrate the degradation products using a reversed-phase SPE cartridge.[3]

-

HPLC Analysis:

-

Inject the purified sample onto a reversed-phase HPLC column.

-

Elute the marker compounds using an isocratic or gradient mobile phase.

-

Detect the compounds using a UV detector at a specific wavelength (e.g., 269 nm for PTCA and 265 nm for TDCA/TTCA).

-

-

Quantification: Quantify the amounts of PTCA, TDCA, and TTCA by comparing the peak areas to those of the corresponding standards. The amounts of eumelanin and pheomelanin in the original sample can then be calculated based on established conversion factors.

Mandatory Visualization

Caption: The Melanin Synthesis Pathway.

Caption: Experimental Workflow for Studying Melanogenesis.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Chemistry of mixed melanogenesis--pivotal roles of dopaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of eumelanin and pheomelanin markers in diverse biological samples by HPLC-UV-MS following solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rate constants for the first two chemical steps of eumelanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spontaneous redox reactions of dopaquinone and the balance between the eumelanic and phaeomelanic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rate Constants for the First Two Chemical Steps of Eumelanogenesis | Scilit [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. pepolska.pl [pepolska.pl]

- 13. med.upenn.edu [med.upenn.edu]

- 14. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PMC [pmc.ncbi.nlm.nih.gov]

L-Dopaquinone in Solution: A Comprehensive Physicochemical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-dopaquinone (2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid) is a highly reactive ortho-quinone intermediate of significant interest in neuroscience, dermatology, and pharmacology. Formed by the enzymatic oxidation of L-DOPA (L-3,4-dihydroxyphenylalanine), it stands as a critical branching point in the biosynthesis of melanin pigments.[1] Its inherent instability and high reactivity make it a challenging molecule to study directly, yet understanding its physicochemical properties is paramount for elucidating the mechanisms of melanogenesis, the cytotoxicity of L-DOPA, and the pathogenesis of neurodegenerative diseases like Parkinson's disease.[2][3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound in solution, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Physicochemical Properties

The transient nature of this compound in aqueous solutions complicates the precise determination of its physicochemical parameters. However, a combination of experimental and computational methods has provided valuable insights into its key characteristics.

Solubility and Stability

This compound is known to be soluble in water and organic solvents such as ethanol.[4] Its stability, however, is highly dependent on the pH of the solution. In moderately acidic and neutral pH environments, the deprotonated amine group of this compound can undergo a rapid intramolecular Michael addition reaction with the o-benzoquinone ring, leading to the formation of cyclodopa (leucodopachrome).[5] This cyclization is a base-catalyzed reaction.[6]

| Property | Value | Conditions | References |

| Solubility | Soluble | Water, Ethanol | [4] |

| Stability | Highly unstable in solution | pH-dependent | [5][7] |

Spectroscopic and Electrochemical Properties

The spectroscopic and electrochemical properties of this compound are crucial for its detection and characterization, often in real-time during its generation.

| Property | Value | Method | References |

| UV-Vis Absorption | Not directly reported due to instability | Spectrophotometry (monitoring subsequent products like dopachrome at 475 nm) | [8][9] |

| 1H NMR Spectrum | Predicted spectrum available in D2O | NMR Spectroscopy | |

| Redox Potential (L-DOPA oxidation) | Oxidation peak at 376 mV, Reduction peak at -550 mV | Cyclic Voltammetry (for L-DOPA) | [10] |

| Redox Potential (Dopaquinone reduction) | Dependent on electrode modification | Amperometry | [5][11] |

Reaction Kinetics

The kinetics of this compound's formation and subsequent reactions are fundamental to understanding the dynamics of the melanin biosynthesis pathway.

| Reaction | Rate Constant (k) | Conditions | References |

| Tyrosinase-catalyzed oxidation of L-DOPA to this compound (Km,Do) | 0.45 ± 0.03 mmol L-1 | Capillary Electrophoresis/Dynamic Frontal Analysis | [12][13] |

| Intramolecular cyclization to leucodopachrome | 3.8 s-1 | pH 6.6 | [6][14] |

| Reaction with cyclodopa | ≤ 4 x 107 M-1s-1 | Pulse Radiolysis | [15] |

| Reaction with 5-S-cysteinyldopa | 8.8 x 105 M-1s-1 | Pulse Radiolysis | [15] |

Experimental Protocols

The study of this compound necessitates specialized experimental setups due to its high reactivity. Below are detailed methodologies for its generation and characterization.

In Situ Generation of this compound

1. Enzymatic Generation using Tyrosinase:

-

Principle: Tyrosinase, a copper-containing enzyme, catalyzes the oxidation of L-DOPA to this compound.[1][16]

-

Protocol:

-

Prepare a solution of L-DOPA in a suitable buffer (e.g., phosphate buffer, pH 7).[10]

-

Add a known concentration of mushroom tyrosinase to initiate the reaction.[7]

-

The reaction can be monitored spectrophotometrically by observing the formation of downstream products like dopachrome at 475 nm.[8]

-

To study this compound directly, the reaction must be coupled with a rapid detection technique.

-

To prevent the further oxidation of L-DOPA and polymerization, a reducing agent can be employed in studies focused on L-DOPA synthesis.[17]

-

2. Electrochemical Generation:

-

Principle: this compound can be generated electrochemically by the oxidation of L-DOPA at an electrode surface.[5]

-

Protocol:

-

Utilize a three-electrode system with a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode (e.g., platinum wire).[10][18]

-

Apply a specific oxidation potential to a solution of L-DOPA to generate this compound at the electrode surface.[5]

-

The generated this compound can then be detected by applying a reduction potential.[5][11]

-

Characterization Techniques

1. High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (HPLC-ED):

-

Principle: This method allows for the separation and detection of this compound and its related intermediates.[7]

-

Protocol:

-

Inject the reaction mixture onto a reverse-phase HPLC column.[7]

-

Use a mobile phase suitable for separating the compounds of interest (e.g., citrate buffer at acidic pH).[7]

-

Employ an electrochemical detector set at a reductive potential (e.g., -100 mV) to specifically detect quinone species like this compound.[7]

-

An oxidative potential (e.g., 750 mV) can be used to detect reduced species like L-DOPA and leucodopachrome.[7]

-

2. Capillary Electrophoresis/Dynamic Frontal Analysis (CE/DFA):

-

Principle: This technique can be used to determine the kinetic parameters of the enzymatic reactions involved in this compound formation.[12]

-

Protocol:

-

Introduce a sample plug of the substrate (L-DOPA) into a capillary containing the enzyme (tyrosinase).[12]

-

The enzymatic reaction occurs during the electrophoretic run.[12]

-

The product, this compound, is rapidly converted to dopachrome, which is detected as a plateau signal, allowing for the calculation of Michaelis-Menten constants.[12][13]

-

Biological Pathways and Significance

This compound is a central molecule in several critical biological pathways, most notably the synthesis of melanin. Its reactivity also underlies its potential role in cytotoxicity.

Melanin Biosynthesis Pathway

This compound is the precursor to both eumelanin (the black-brown pigment) and pheomelanin (the red-yellow pigment).[1] In the absence of sulfhydryl compounds like cysteine, this compound undergoes intramolecular cyclization to form leucodopachrome, which is a key step in the eumelanin pathway.[19] In the presence of cysteine, this compound readily reacts to form cysteinyldopa, diverting the pathway towards pheomelanin synthesis.[1]

Figure 1. Simplified pathway of melanin biosynthesis from L-Tyrosine.

Experimental Workflow for this compound Characterization

A typical experimental workflow for studying this compound involves its controlled generation followed by rapid analysis.

Figure 2. General experimental workflow for this compound characterization.

L-DOPA Cytotoxicity and Signaling Pathways

High levels of L-DOPA can lead to the production of reactive oxygen species (ROS) and the formation of highly reactive quinones, including this compound, which are cytotoxic to dopaminergic neuronal cells.[2] This cytotoxicity is thought to be involved in the adverse reactions of long-term L-DOPA therapy for Parkinson's disease.[2] The cytotoxic effects can be mediated through the activation of signaling pathways such as the sustained phosphorylation of extracellular signal-regulated kinases (ERK1/2), p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK1/2).[20]

Figure 3. Signaling pathway of L-DOPA-induced cytotoxicity.

Conclusion

This compound remains a molecule of immense scientific interest due to its central role in melanogenesis and its implications in neurobiology. While its inherent instability presents significant experimental challenges, a growing body of research has shed light on its fundamental physicochemical properties. The continued development of rapid, in situ generation and detection techniques will be crucial for further unraveling the complex chemistry and biology of this pivotal intermediate. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working to understand and modulate the pathways in which this compound plays a critical role.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Dopamine- or L-DOPA-induced neurotoxicity: the role of dopamine quinone formation and tyrosinase in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuromelanin in Parkinson’s Disease: Tyrosine Hydroxylase and Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-363869) | 4430-97-1 [evitachem.com]

- 5. A Critical Overview of Enzyme-Based Electrochemical Biosensors for L-Dopa Detection in Biological Samples [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. In Vitro Reconstitution of the Melanin Pathway’s Catalytic Activities Using Tyrosinase Nanoparticles [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A study on the electrochemical synthesis of L-DOPA using oxidoreductase enzymes: optimization of an electrochemical process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Amperometric Biosensor Based on a Bilayer of Electrodeposited Graphene Oxide and Co-Crosslinked Tyrosinase for L-Dopa Detection in Untreated Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic analyses of two-steps oxidation from l-tyrosine to this compound with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Rate constants for the first two chemical steps of eumelanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spontaneous redox reactions of dopaquinone and the balance between the eumelanic and phaeomelanic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. scholar.ui.ac.id [scholar.ui.ac.id]

- 19. Reactome | Dopaquinone transforms to Leucodopachrome (Cyclodopa) [reactome.org]

- 20. 1-O-Hexyl-2,3,5-Trimethylhydroquinone Ameliorates l-DOPA-Induced Cytotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Early Research of L-dopaquinone

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the pivotal discovery and foundational research into L-dopaquinone, a critical but transient intermediate in melanogenesis. It details the historical context, key experimental methodologies, and quantitative data from early studies that first characterized this highly reactive molecule.

Introduction

This compound (o-dopaquinone) is the ortho-quinone of L-3,4-dihydroxyphenylalanine (L-DOPA) and a central molecule in the biosynthesis of melanin pigments.[1] Its discovery and initial characterization were intrinsically linked to the elucidation of the melanin synthesis pathway, a multi-step process that begins with the amino acid L-tyrosine.[2] Due to its high reactivity and inherent instability, this compound was not isolated as a stable compound in early research but was identified through the trapping of its reaction products and by studying the kinetics of its formation and subsequent reactions.[3][4] This guide delves into the seminal work that established the existence and critical role of this compound, the experimental techniques devised to study this ephemeral intermediate, and the quantitative data that laid the groundwork for our current understanding of melanin biosynthesis.

Historical Discovery: The Raper-Mason Pathway

The conceptualization of this compound is a cornerstone of the Raper-Mason pathway, the classical model for melanin biosynthesis.[5][6] The foundational work by H.S. Raper in the 1920s and its refinement by H.S. Mason in the 1940s provided the intellectual framework for understanding how tyrosine is converted to melanin.[5]

H.S. Raper's Contributions (1920s): Raper's meticulous studies on the enzymatic oxidation of tyrosine by tyrosinase led him to propose a sequence of reactions involving the formation of a red-colored intermediate, which he called "dopachrome." He deduced that an initial oxidation product of L-DOPA must be formed, which then cyclizes to form dopachrome. This unstable precursor was later identified as this compound.

H.S. Mason's Elucidation (1940s): Mason further clarified the initial steps of the pathway, confirming that tyrosinase, a copper-containing enzyme, catalyzes two distinct reactions: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to this compound.[6][7] Mason's work solidified the position of this compound as the pivotal, albeit transient, product of tyrosinase activity on L-DOPA.[5]

The logical relationship of the initial steps in the Raper-Mason pathway is illustrated in the diagram below.

Chemical Properties and Pivotal Role of this compound

This compound is a highly reactive ortho-quinone. Its instability is a key feature, driving the subsequent steps of melanogenesis. It serves as a critical branch point, directing the pathway towards the synthesis of either eumelanin (the brown-black pigment) or pheomelanin (the reddish-yellow pigment).[1]

-

Eumelanogenesis: In the absence of sulfhydryl compounds, this compound undergoes a rapid intramolecular cyclization (a Michael addition of the side-chain amino group) to form leucodopachrome (cyclodopa).[8] Leucodopachrome is then oxidized by another molecule of this compound in a redox exchange reaction to yield dopachrome and L-DOPA.[8]

-

Pheomelanogenesis: In the presence of sulfhydryl compounds like cysteine or glutathione, this compound is rapidly trapped via a nucleophilic addition reaction to form cysteinyldopa.[1] This reaction outcompetes the intramolecular cyclization, thus shunting the pathway towards the production of pheomelanin.

The dual pathways emerging from this compound are depicted in the following diagram.

Quantitative Data from Early Research

The quantitative characterization of this compound's formation and reactivity was crucial for understanding the dynamics of melanogenesis. Early studies focused on determining the kinetic parameters of the enzymes involved and the rate constants of the key chemical reactions.

Table 1: Michaelis-Menten Constants for Tyrosinase Activity

| Substrate | Enzyme Source | K_m (mM) | V_max | Conditions | Reference |

| L-DOPA | Mushroom | 0.45 ± 0.03 | - | CE/DFA | [9] |

| L-Tyrosine | Mushroom | 0.061 ± 0.009 | - | CE/DFA | [9] |

| L-DOPA | Mushroom | 0.933 | - | pH 7.0, 35°C | [10] |

| L-DOPA | Human (recombinant) | 0.466 ± 0.09 | - | pH 7.4, 37°C | [11] |

| L-Tyrosine | Human (recombinant) | 0.17 ± 0.04 | - | pH 7.4, 37°C | [11] |

Table 2: Rate Constants of this compound Reactions

| Reaction | Rate Constant (k) | Method | Conditions | Reference |

| This compound + 5-S-cysteinyldopa | 8.8 x 10^5 M⁻¹s⁻¹ | Pulse Radiolysis | - | [12] |

| This compound + cyclodopa | ≤ 4 x 10^7 M⁻¹s⁻¹ | Pulse Radiolysis (estimate) | - | [12] |

| This compound + Cysteine | 3 x 10^7 M⁻¹s⁻¹ | Stopped-flow spectrophotometry | Neutral pH | [13] |

Experimental Protocols

Due to its instability, this compound was studied indirectly. The following protocols represent the foundational experimental approaches used in early research to generate and detect this compound or its immediate products.

Dopachrome Assay for Tyrosinase Activity (Spectrophotometric Method)

This is the most common method for assaying the dopa oxidase activity of tyrosinase. It relies on the formation of the colored product, dopachrome, from the initial oxidation of L-DOPA to this compound, followed by cyclization.[14]

Principle: Tyrosinase oxidizes L-DOPA to this compound, which spontaneously cyclizes to leucodopachrome. A subsequent redox reaction with another molecule of this compound yields the orange-red dopachrome, which has a characteristic absorbance maximum at 475 nm. The rate of increase in absorbance at 475 nm is proportional to the tyrosinase activity.

Typical Protocol:

-

Reagent Preparation:

-

Phosphate Buffer: 50 mM potassium phosphate buffer, pH 6.5-7.0.

-

L-DOPA Solution: Prepare a fresh solution of L-DOPA (e.g., 10 mM) in the phosphate buffer immediately before use. Protect from light.

-

Enzyme Solution: Prepare a solution of tyrosinase (e.g., from mushroom or purified from another source) in cold phosphate buffer. The concentration should be adjusted to yield a linear rate of absorbance change over a few minutes.

-

-

Assay Procedure:

-

In a quartz cuvette, mix the phosphate buffer and the L-DOPA solution.

-

Place the cuvette in a spectrophotometer thermostatted at a specific temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume of the enzyme solution and mix quickly.

-

Immediately begin monitoring the increase in absorbance at 475 nm over time (e.g., for 5-10 minutes).

-

-

Data Analysis:

-

Determine the initial rate of reaction (ΔA475/min) from the linear portion of the absorbance vs. time plot.

-

The molar extinction coefficient for dopachrome at 475 nm is approximately 3700 M⁻¹cm⁻¹.[14] This can be used to calculate the rate of dopachrome formation.

-

The workflow for the dopachrome assay is as follows:

MBTH Assay for Dopaquinone Detection

This method provides a more sensitive way to detect the formation of this compound by trapping it with 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form a stable, colored adduct.[15]

Principle: this compound, generated by the tyrosinase-catalyzed oxidation of L-DOPA, reacts with MBTH to form a pink-colored pigment with an absorbance maximum around 505 nm. The reaction can be stopped by the addition of acid, which also enhances the stability of the colored product.

Typical Protocol:

-

Reagent Preparation:

-

Phosphate Buffer: As in the dopachrome assay.

-

L-DOPA Solution: As in the dopachrome assay.

-

Enzyme Solution: As in the dopachrome assay.

-

MBTH Solution: Prepare a solution of MBTH in water.

-

Stopping Reagent: Perchloric acid solution.

-

-

Assay Procedure:

-

In a test tube, combine the phosphate buffer, L-DOPA solution, and enzyme solution.

-

Incubate the reaction mixture at a controlled temperature for a defined period.

-

Add the MBTH solution to the reaction mixture to trap the this compound.

-

Stop the reaction by adding the perchloric acid solution. This also precipitates the protein.

-

Centrifuge to pellet the precipitated protein.

-

Measure the absorbance of the supernatant at 505 nm.

-

-

Data Analysis:

-

A standard curve can be generated to quantify the amount of this compound formed. The amount of the colored adduct is proportional to the amount of this compound produced.

-

Pulse Radiolysis for Studying Reaction Kinetics

Pulse radiolysis is a powerful technique for studying fast reactions involving transient species.[16] In the context of this compound, it was used to generate the molecule rapidly and to study its subsequent reactions in real-time.[12]

Principle: A high-energy electron pulse is directed at an aqueous solution, generating reactive radicals (e.g., azide radicals, N₃•). These radicals then react with a precursor molecule (e.g., L-DOPA) in a one-electron oxidation to form a semiquinone. The semiquinone rapidly disproportionates to form the quinone (this compound) and the original precursor. The formation and decay of these transient species are monitored by fast spectrophotometry.

Experimental Setup and Procedure:

-

Solution Preparation: An aqueous solution of L-DOPA, often containing a scavenger for unwanted radicals and a precursor for the desired oxidizing radical (e.g., sodium azide), is prepared and deoxygenated.

-

Pulse Generation: A linear accelerator generates a short pulse (nanoseconds to microseconds) of high-energy electrons.

-

Reaction Initiation: The electron pulse passes through the sample cell, creating the oxidizing radicals that initiate the reaction sequence leading to this compound formation.

-

Spectrophotometric Detection: A light beam from a lamp passes through the sample cell at a right angle to the electron beam. The light is directed to a monochromator and then to a fast photodetector (e.g., a photomultiplier tube). Changes in light transmission at specific wavelengths are recorded over time, from nanoseconds to seconds after the pulse.

-

Data Analysis: The kinetic traces (absorbance vs. time) are analyzed to determine the rates of formation and decay of the transient species. By studying these rates under different conditions (e.g., in the presence of cysteine), the rate constants for the reactions of this compound can be determined.

The logical flow of a pulse radiolysis experiment is outlined below.

Conclusion

The discovery and early research on this compound were triumphs of biochemical investigation, piecing together the existence and function of a highly unstable but crucial metabolic intermediate. The work of pioneers like Raper and Mason laid the conceptual foundation, and the development of innovative experimental techniques, from simple spectrophotometric assays to the sophisticated method of pulse radiolysis, allowed for the quantitative characterization of this molecule's role in melanogenesis. The data and protocols from this early era continue to be the bedrock upon which modern research in pigmentation, and the development of agents that modulate it, is built. This guide serves as a technical reference for researchers seeking to understand the foundational experiments that first brought the chemistry of this compound to light.

References

- 1. Human Tyrosinase: Temperature-Dependent Kinetics of Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Melanin Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoenzymatic elaboration of the Raper–Mason pathway unravels the structural diversity within eumelanin pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic analyses of two-steps oxidation from l-tyrosine to this compound with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and Characterization of Melanogenic Enzyme Tyrosinase from Button Mushroom - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Spontaneous redox reactions of dopaquinone and the balance between the eumelanic and phaeomelanic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Density Functional Theory-Based Calculation Shed New Light on the Bizarre Addition of Cysteine Thiol to Dopaquinone [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. A stopped spectrophotometric assay for the dopa oxidase activity of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pulse Radiolysis Studies for Mechanism in Biochemical Redox Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The pH-Dependent Stability of L-dopaquinone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the stability of L-dopaquinone, a critical but transient intermediate in melanogenesis, across various pH environments. This document is intended for researchers, scientists, and drug development professionals working in fields such as dermatology, oncology, and neurobiology, where the modulation of melanin production is of significant interest.

This compound is a highly reactive ortho-quinone formed from the enzymatic oxidation of L-DOPA (L-3,4-dihydroxyphenylalanine). Its subsequent chemical transformations are pivotal in determining the type and quantity of melanin produced. The pH of the cellular microenvironment, particularly within the melanosome, plays a crucial regulatory role in directing this compound down distinct biochemical pathways. Understanding the kinetics and mechanisms of these pH-dependent reactions is essential for developing therapeutic strategies that target melanogenesis.

pH-Dependent Reaction Pathways of this compound

The fate of this compound is fundamentally dictated by the hydrogen ion concentration of its environment. Two primary, competing pathways are observed, with a critical inflection point around pH 4.

At a pH greater than 4, this compound predominantly undergoes a rapid, intramolecular 1,4-Michael addition, a cyclization reaction, to form leucodopachrome (cyclodopa).[1] This reaction is base-catalyzed, with the rate increasing as the pH becomes more alkaline, due to the deprotonation of the amino group.[2] Leucodopachrome is then rapidly oxidized by another molecule of this compound in a redox exchange reaction to yield dopachrome, an orange-red intermediate, and L-DOPA.[2][3] The stoichiometry for the overall conversion of this compound to dopachrome in this pH range is: 2 this compound → L-DOPA + Dopachrome.[1]

Conversely, at a pH below 4, the reaction landscape becomes more complex. While the pathway to dopachrome still exists, a second significant pathway emerges.[1] In this acidic environment, this compound can be hydroxylated to form 2,4,5-trihydroxyphenylalanine, which is then oxidized to 5-(2-carboxy-2-aminoethyl)-2-hydroxy-1,4-benzoquinone.[1] This bifurcation underscores the critical role of pH in determining the ultimate metabolic fate of this compound.

The following diagram illustrates the primary reaction pathways of this compound as influenced by pH.

Quantitative Analysis of this compound Stability

The stability of this compound is inversely correlated with the rate of its subsequent reactions. The following table summarizes the key quantitative data available on the kinetics of this compound transformation at various pH values. It is important to note that direct measurement of this compound half-life is challenging due to its high reactivity. The data presented here are primarily rate constants for its major conversion pathways.

| pH | Reaction/Parameter | Rate Constant (k) | Half-life (t½) | Reference(s) |

| 6.6 | Cyclization to Leucodopachrome | 0.91 s⁻¹ | ~0.76 s | [2] |

| 7.6 | Cyclization to Leucodopachrome | 7.6 s⁻¹ | ~0.09 s | [2] |

| 7.4 | L-DOPA Autoxidation (precursor) | 2.56 x 10⁻⁷ s⁻¹ | 752 hours | [4] |

Note: Half-life for cyclization is estimated as ln(2)/k. The L-DOPA autoxidation data provides context for the stability of the precursor molecule.

Experimental Protocols for Assessing this compound Stability

The study of this compound stability necessitates precise experimental design due to its transient nature. The following are detailed methodologies for key experiments.

Generation of this compound

This compound is typically generated in situ immediately prior to analysis.

-

Enzymatic Method:

-

Prepare a stock solution of L-DOPA in an appropriate buffer (e.g., 50 mM sodium phosphate buffer). The pH of the buffer should be selected based on the experimental conditions being tested.

-

Prepare a stock solution of mushroom tyrosinase (EC 1.14.18.1) in the same cold buffer.

-

Initiate the reaction by adding a small volume of the tyrosinase solution to the L-DOPA solution. The final concentrations should be optimized for the specific assay, but typical ranges are 0.5-2.5 mM for L-DOPA.

-

The reaction mixture, now containing this compound, should be used immediately for subsequent analysis.

-

-

Chemical Oxidation Method:

-

Dissolve L-DOPA in the desired pH buffer.

-

Add a freshly prepared solution of an oxidizing agent, such as sodium periodate, to the L-DOPA solution. The stoichiometry should be carefully controlled.

-

The resulting this compound solution is then ready for immediate analysis.

-

Spectrophotometric Analysis of this compound Conversion

This is the most common method for indirectly monitoring this compound stability by measuring the formation of its colored product, dopachrome.

-

Buffer Preparation: Prepare a series of buffers (e.g., citrate-phosphate for acidic range, sodium phosphate for neutral to alkaline range) at the desired pH values.

-

Reaction Mixture: In a quartz cuvette, combine the buffer, L-DOPA, and any other test compounds. The total volume should be standardized (e.g., 1 mL).

-

Initiation: Start the reaction by adding tyrosinase.

-

Measurement: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at approximately 475 nm, which corresponds to the formation of dopachrome.

-

Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The molar extinction coefficient of dopachrome (ε ≈ 3600 M⁻¹cm⁻¹) can be used to quantify the rate of its formation.

Stopped-Flow Spectrophotometric Assay for Enhanced Sensitivity

For very rapid reactions, a stopped-flow apparatus can be used. A stopped assay with 3-methyl-2-benzothiazolinone hydrazone (MBTH) can also increase sensitivity.

-

Reaction Setup: The enzymatic generation of this compound is performed as described above.

-

Quenching: At specific time points, aliquots of the reaction mixture are transferred to a solution containing MBTH. The reaction of this compound with MBTH forms a stable pink adduct.

-